2-Bromo-4,5-difluorostyrene
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Overview
Description
2-Bromo-4,5-difluorostyrene is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,5-difluorostyrene can be synthesized through several methods. One common approach involves the bromination of 4,5-difluorostyrene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-difluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: As a derivative of styrene, it can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Major Products Formed
Substitution Products: Various substituted styrenes depending on the nucleophile used.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Reduced forms of the styrene derivative.
Scientific Research Applications
2-Bromo-4,5-difluorostyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluorostyrene involves its reactivity towards various chemical reagents. The bromine and fluorine atoms on the benzene ring influence the compound’s electronic properties, making it reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorostyrene
- 2-Bromo-5-fluorostyrene
- 4,5-Difluorostyrene
Comparison
2-Bromo-4,5-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs.
Properties
Molecular Formula |
C8H5BrF2 |
---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-4,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2 |
InChI Key |
DCHBRQPYGWBGAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
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